molecular formula C37H52Cl2N2O11 B10770112 (1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;pentahydrate;hydrochloride

(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;pentahydrate;hydrochloride

Cat. No.: B10770112
M. Wt: 771.7 g/mol
InChI Key: HZSGMDZCAQBCGW-GGDSLZADSA-N
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Description

Tubocurarine chloride pentahydrate is a naturally occurring alkaloid derived from the bark of the South American plant Chondrodendron tomentosum. It is a non-depolarizing neuromuscular blocking agent historically used as an arrow poison by indigenous South Americans. In the mid-1900s, it was employed in clinical settings to induce skeletal muscle relaxation during surgeries and mechanical ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tubocurarine chloride pentahydrate involves the extraction of the alkaloid from the plant Chondrodendron tomentosum. The extracted alkaloid is then subjected to a series of chemical reactions to obtain the chloride pentahydrate form. The process includes:

Industrial Production Methods: Industrial production of tubocurarine chloride pentahydrate follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Tubocurarine chloride pentahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tubocurarine chloride pentahydrate has several scientific research applications:

Mechanism of Action

Tubocurarine chloride pentahydrate exerts its effects by inhibiting acetylcholine activity at the neuromuscular junction. It acts as a reversible competitive antagonist at post-synaptic nicotinic receptors, reducing the probability of activation by acetylcholine. This prevents depolarization of the affected nerves, leading to muscle relaxation. The compound repeatedly associates and dissociates from the receptors, blocking the action of acetylcholine and preventing muscle contraction .

Comparison with Similar Compounds

    Cisatracurium: A non-depolarizing neuromuscular blocking agent with a shorter duration of action and fewer side effects.

    Rocuronium: Another non-depolarizing agent with rapid onset and intermediate duration of action.

    Pancuronium: A long-acting non-depolarizing neuromuscular blocker.

Comparison:

Properties

Molecular Formula

C37H52Cl2N2O11

Molecular Weight

771.7 g/mol

IUPAC Name

(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol;chloride;pentahydrate;hydrochloride

InChI

InChI=1S/C37H40N2O6.2ClH.5H2O/c1-38-13-11-24-19-32(42-4)33-21-27(24)28(38)16-22-7-6-8-26(15-22)44-37-35-25(20-34(43-5)36(37)41)12-14-39(2,3)29(35)17-23-9-10-30(40)31(18-23)45-33;;;;;;;/h6-10,15,18-21,28-29H,11-14,16-17H2,1-5H3,(H-,40,41);2*1H;5*1H2/t28-,29+;;;;;;;/m0......./s1

InChI Key

HZSGMDZCAQBCGW-GGDSLZADSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=CC=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=CC=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC.O.O.O.O.O.Cl.[Cl-]

Origin of Product

United States

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